An In-depth Technical Guide to 3-Cyclohexyl-4-fluoro-1H-indole: Synthesis, Structure, and Therapeutic Potential
An In-depth Technical Guide to 3-Cyclohexyl-4-fluoro-1H-indole: Synthesis, Structure, and Therapeutic Potential
This guide provides a comprehensive technical overview of 3-Cyclohexyl-4-fluoro-1H-indole, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and drug development. We will delve into its molecular architecture, physicochemical properties, a robust synthetic protocol, and the pharmacological rationale for its investigation, grounded in the established roles of fluorinated indoles in modern therapeutics.
Molecular Identity and Structural Elucidation
3-Cyclohexyl-4-fluoro-1H-indole is a derivative of indole, a ubiquitous bicyclic aromatic heterocycle found in a vast array of natural products and pharmaceuticals. The structural uniqueness of this compound arises from two key substitutions on the indole core: a cyclohexyl group at the C3-position and a fluorine atom at the C4-position.
Key Identifiers:
| Identifier | Value |
| IUPAC Name | 3-Cyclohexyl-4-fluoro-1H-indole |
| CAS Number | 1092574-91-8 |
| Molecular Formula | C₁₄H₁₆FN |
| Molecular Weight | 217.28 g/mol |
The strategic placement of the fluorine atom and the bulky, lipophilic cyclohexyl group are anticipated to profoundly influence the molecule's steric and electronic properties, thereby modulating its biological activity.
Caption: 2D Molecular Structure of 3-Cyclohexyl-4-fluoro-1H-indole.
Physicochemical Properties and the Influence of Fluorine
The introduction of a fluorine atom into an organic molecule can significantly alter its physicochemical properties, which in turn affects its pharmacokinetic and pharmacodynamic profile.[1][2] Fluorine's high electronegativity and the strength of the carbon-fluorine bond are key to these modifications.
Predicted Physicochemical Properties:
| Property | Predicted Value | Rationale for Influence |
| Melting Point | ~96-98 °C | Solid at room temperature, typical for substituted indoles of this molecular weight.[3] |
| Boiling Point | ~390.5±25.0 °C | High boiling point due to the planar indole ring system and molecular weight. |
| LogP (Lipophilicity) | ~4.5-5.0 | The cyclohexyl group significantly increases lipophilicity, which can enhance membrane permeability. The fluorine atom also contributes to increased lipophilicity.[1] |
| pKa | ~16-17 (N-H proton) | The acidity of the indole N-H is influenced by the electron-withdrawing nature of the fluorine, making it slightly more acidic than unsubstituted indole. |
| Solubility | Insoluble in water; Soluble in organic solvents like DMSO, Methanol.[3] | The large nonpolar surface area of the cyclohexyl and indole rings dominates its solubility profile. |
The Role of the Fluorine Substituent:
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. Placing the fluorine at the C4 position can block a potential site of metabolism, thereby increasing the in vivo half-life of the compound.[4]
-
Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially enhancing binding affinity and potency.[1]
-
Lipophilicity: The introduction of fluorine generally increases a molecule's lipophilicity, which can improve its ability to cross cellular membranes and the blood-brain barrier.[5]
Synthesis and Characterization
A robust and efficient synthesis is paramount for the exploration of any novel compound. The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system from a phenylhydrazine and a ketone or aldehyde.[6][7] This approach is highly suitable for the preparation of 3-Cyclohexyl-4-fluoro-1H-indole.
Proposed Synthetic Pathway: Fischer Indole Synthesis
The proposed synthesis involves the acid-catalyzed reaction of (4-fluorophenyl)hydrazine with cyclohexylacetaldehyde. The reaction proceeds through a phenylhydrazone intermediate, which then undergoes a[8][8]-sigmatropic rearrangement followed by the elimination of ammonia to form the aromatic indole ring.
Caption: Proposed Fischer Indole Synthesis Workflow.
Experimental Protocol
Objective: To synthesize 3-Cyclohexyl-4-fluoro-1H-indole.
Materials:
-
4-Fluorophenylhydrazine hydrochloride
-
Cyclohexylacetaldehyde
-
Glacial Acetic Acid
-
Ethanol
-
Sodium Bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
-
Hexanes
-
Silica Gel (for column chromatography)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorophenylhydrazine hydrochloride (1.0 eq) and glacial acetic acid (10 mL per gram of hydrazine).
-
Addition of Aldehyde: While stirring, add cyclohexylacetaldehyde (1.1 eq) dropwise to the mixture at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure 3-Cyclohexyl-4-fluoro-1H-indole.
Structural Characterization
Confirmation of the synthesized product's identity and purity is achieved through a combination of spectroscopic techniques.
Expected Spectroscopic Data:
-
¹H NMR: The spectrum is expected to show a characteristic signal for the indole N-H proton (a broad singlet around δ 8.0-8.5 ppm). Aromatic protons on the indole ring will appear in the region of δ 6.5-7.5 ppm, with couplings influenced by the fluorine substituent. The protons of the cyclohexyl group will be observed as a complex multiplet in the upfield region (δ 1.2-2.5 ppm).
-
¹³C NMR: The spectrum will display 14 distinct carbon signals. The carbons of the indole ring will resonate in the aromatic region (δ 100-140 ppm), with the C-F bond causing a large one-bond coupling constant (¹JCF) and smaller multi-bond couplings. The cyclohexyl carbons will appear in the aliphatic region (δ 25-45 ppm).
-
¹⁹F NMR: A single resonance is expected for the fluorine atom, with its chemical shift being sensitive to the electronic environment of the indole ring.[9][10]
-
Mass Spectrometry (MS): The molecular ion peak (M+) corresponding to the molecular weight of 217.28 would be observed, confirming the molecular formula.
Biological and Pharmacological Context
The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs.[4] The strategic fluorination of indoles has become a powerful tool to enhance their therapeutic properties.[11]
Potential Therapeutic Applications:
-
CNS Disorders: Many indole derivatives interact with targets in the central nervous system. For instance, aminocyclohexyl indoles have shown affinity for the serotonin transporter (SERT), a key target in the treatment of depression and anxiety.[2] The lipophilicity imparted by the cyclohexyl and fluoro groups in 3-Cyclohexyl-4-fluoro-1H-indole may facilitate blood-brain barrier penetration, making it a candidate for CNS drug discovery.
-
Anticancer Activity: Fluorinated indoles have demonstrated significant potential as anticancer agents.[1] They can act as inhibitors of various enzymes and receptors involved in cancer progression. The unique structure of 3-Cyclohexyl-4-fluoro-1H-indole warrants its evaluation in cancer cell lines.
-
Antiviral and Antimicrobial Agents: The indole nucleus is present in several antiviral and antimicrobial compounds. Fluorination can enhance the metabolic stability and potency of these agents.[12]
The combination of the bulky cyclohexyl group at the C3 position, a common site for functionalization to modulate receptor binding, and the fluorine atom at C4 for improved metabolic stability and electronic properties, makes 3-Cyclohexyl-4-fluoro-1H-indole a compelling molecule for screening in a wide range of biological assays.
Conclusion and Future Directions
3-Cyclohexyl-4-fluoro-1H-indole is a strategically designed molecule that leverages the privileged indole scaffold with the benefits of fluorination and lipophilic substitution. Its synthesis is readily achievable through established methods like the Fischer indole synthesis, allowing for its production and subsequent biological evaluation.
Future research should focus on:
-
Biological Screening: A comprehensive screening of the compound against a panel of biological targets, particularly those related to CNS disorders and oncology.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues with modifications to the cyclohexyl and indole moieties to establish clear SAR.
-
Pharmacokinetic Profiling: In vitro and in vivo studies to determine the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound.
The insights gained from such studies will be invaluable in determining the full therapeutic potential of this promising fluorinated indole derivative.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Fluorinated Indoles in Modern Pharmaceutical Research. Retrieved from [Link]
- Panferova, L. I., Smirnov, V. O., Levin, V. V., Kokorekin, V. A., Struchkova, M. I., & Dilman, A. D. (2017). Synthesis of 3-Fluoroindoles via Photoredox Catalysis. The Journal of Organic Chemistry, 82(2), 745–753.
-
ResearchGate. (n.d.). Fluorine-containing indoles: Synthesis and biological activity. Retrieved from [Link]
- Gribble, G. W. (2021). Fischer Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons.
-
ResearchGate. (n.d.). ¹⁹F NMR results for the coupled reaction leading to the formation of 4-fluoroindole. Retrieved from [Link]
- Royal Society of Chemistry. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances.
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
MDPI. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Retrieved from [Link]
- National Center for Biotechnology Information. (2011). Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction. ACS Medicinal Chemistry Letters, 2(8), 609–612.
- National Center for Biotechnology Information. (2025).
- National Center for Biotechnology Information. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2567–2585.
- ACS Publications. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 981–983.
-
ResearchGate. (n.d.). Synthesis of 3-fluorooxindoles. Retrieved from [Link]
-
Dalhousie University. (n.d.). Mixed Fluorotryptophan Substitutions at the Same Residue Expand the Versatility of 19F Protein NMR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Regioselective Coupling Cyclohexenone into Indoles: Atom-Economic Synthesis of β-Indolyl Cyclohexenones and Derivatization Applications. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Fluorinated terpenoids and their fluorine-containing derivatives. Retrieved from [Link]
- ACS Publications. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(12), 6233–6261.
- Wiley Online Library. (2022). 3‐[3‐(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone‐derived novel class of MOR‐antagonists. Archiv der Pharmazie, 356(1), e2200432.
- ACS Publications. (2021). Enantioselective Synthesis of Indole-Fused Bicyclo[3.2.1]octanes via Palladium(II)-Catalyzed Cascade Reaction. Organic Letters, 23(3), 958–962.
-
National Center for Biotechnology Information. (n.d.). Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. Retrieved from [Link]
-
University of Jammu. (n.d.). New Journal of Chemistry Supporting Information. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Quaternary 3,3-Disubstituted 2-Oxindoles from 2-Substituted Indole Using Selectfluor. Retrieved from [Link]
- National Center for Biotechnology Information. (2022). 3-[3-(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone-derived novel class of MOR-antagonists. Archiv der Pharmazie, 356(1), e2200432.
-
National Center for Biotechnology Information. (n.d.). Characterization of conformational states of the homodimeric enzyme fluoroacetate dehalogenase by 19F–13C two-dimensional NMR. Retrieved from [Link]
-
Daneshyari. (2018). Fluorine-containing indoles. Retrieved from [Link]
-
MDPI. (2025). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and biological activity of cyclohexylamine derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Advances in the Chemical and Biological Characterization of Amaryllidaceae Alkaloids and Natural Analogues Isolated in the Last Decade. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Oxindole Analogues, Biological Activity, and In Silico Studies. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. daneshyari.com [daneshyari.com]
- 5. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications | MDPI [mdpi.com]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 3-Fluoroindoles via Photoredox Catalysis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]
